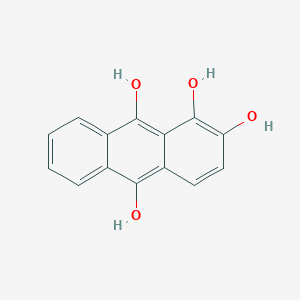
1,2,9,10-Anthracenetetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,9,10-Anthracenetetrol is a polyhydroxy derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,9,10-Anthracenetetrol can be synthesized through several methods. One common approach involves the hydroxylation of anthracene derivatives. For instance, anthracene can be treated with strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions to introduce hydroxyl groups at specific positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalytic systems and controlled reaction environments ensures high yield and purity of the compound. The process typically includes steps like purification through recrystallization and solvent extraction to obtain the desired product .
化学反应分析
Types of Reactions: 1,2,9,10-Anthracenetetrol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions can convert it into anthracene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid
Major Products:
Quinones: Formed through oxidation.
Hydroxyanthracenes: Result from reduction reactions.
Halogenated Anthracenes: Produced via halogenation
科学研究应用
1,2,9,10-Anthracenetetrol has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,2,9,10-Anthracenetetrol exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication . Additionally, the compound’s ability to generate reactive oxygen species through redox cycling contributes to its cytotoxic effects .
相似化合物的比较
Anthracene: The parent compound, less reactive due to the absence of hydroxyl groups.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar structural properties but different reactivity patterns
Uniqueness: 1,2,9,10-Anthracenetetrol is unique due to its multiple hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical processes.
属性
CAS 编号 |
56136-18-6 |
|---|---|
分子式 |
C14H10O4 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
anthracene-1,2,9,10-tetrol |
InChI |
InChI=1S/C14H10O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15-18H |
InChI 键 |
VGHBNWRWKSLGCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

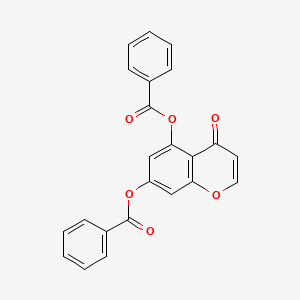
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
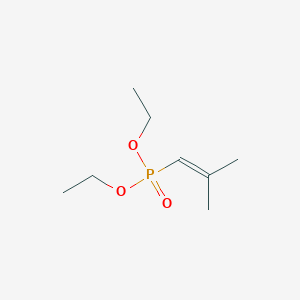
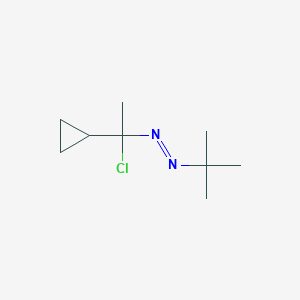
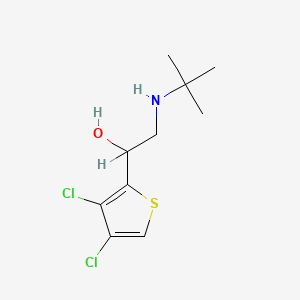
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
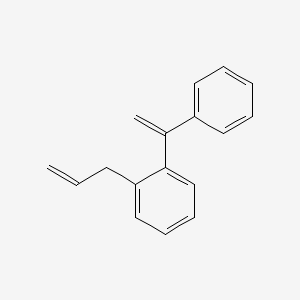
![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
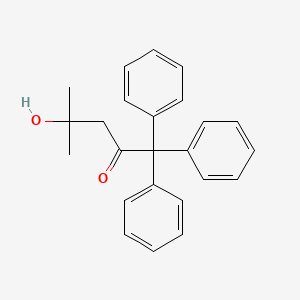
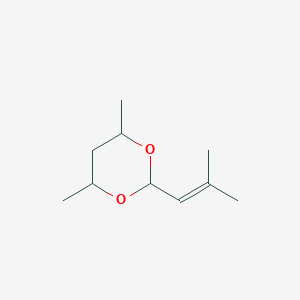
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
